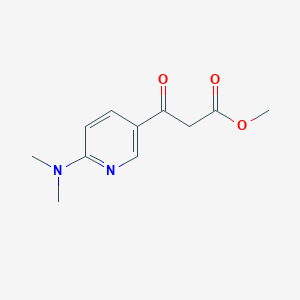![molecular formula C7H10O3 B13594400 rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13594400.png)
rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid: is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid typically involves the formation of the bicyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with an oxidizing agent to form the oxirane ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts like palladium or platinum.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxirane derivatives.
Aplicaciones Científicas De Investigación
rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule.
Comparación Con Compuestos Similares
- rac-(1R,6S,7R)-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid
- rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid
- rac-(1R,6S,7S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[4.1.0]heptane-7-carboxylic acid
Uniqueness: rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid is unique due to its specific oxirane ring structure, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C7H10O3 |
|---|---|
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-7(9)6-4-1-2-10-3-5(4)6/h4-6H,1-3H2,(H,8,9)/t4-,5+,6+/m0/s1 |
Clave InChI |
ASUKEWRBGZOLAH-KVQBGUIXSA-N |
SMILES isomérico |
C1COC[C@@H]2[C@H]1[C@H]2C(=O)O |
SMILES canónico |
C1COCC2C1C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine](/img/structure/B13594334.png)
![Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate](/img/structure/B13594336.png)





![Ethyl2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13594374.png)


